Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-

EGFR tyrosine kinase inhibition Kinase inhibitor screening Breast cancer

Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- (CAS 133671-62-2) is a synthetic heterocyclic compound belonging to the 2,4-disubstituted quinoline class. It incorporates a 4-methylpiperazine moiety at the 4-position and a 3-pyridinyl group at the 2-position of the quinoline core (molecular formula C₁₉H₂₀N₄, MW 304.39).

Molecular Formula C19H20N4
Molecular Weight 304.4 g/mol
CAS No. 133671-62-2
Cat. No. B3844404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-
CAS133671-62-2
Molecular FormulaC19H20N4
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C19H20N4/c1-22-9-11-23(12-10-22)19-13-18(15-5-4-8-20-14-15)21-17-7-3-2-6-16(17)19/h2-8,13-14H,9-12H2,1H3
InChIKeyOCEKOVHNNIVORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- (CAS 133671-62-2): A Piperazine-Substituted Quinoline with Validated EGFR Kinase Inhibition


Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- (CAS 133671-62-2) is a synthetic heterocyclic compound belonging to the 2,4-disubstituted quinoline class. It incorporates a 4-methylpiperazine moiety at the 4-position and a 3-pyridinyl group at the 2-position of the quinoline core (molecular formula C₁₉H₂₀N₄, MW 304.39) . This specific substitution pattern has been shown to confer potent inhibitory activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK), a validated therapeutic target in breast cancer [1]. The compound was identified as the most active analogue (compound 8i) in a focused series of nine quinoline-piperazine derivatives, demonstrating 87.5% EGFR-TK enzyme inhibition [1].

Why Generic Quinoline Analogs Cannot Substitute for 4-(4-Methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline in EGFR-Targeted Research


Within the quinoline chemical space, even minor alterations to the substitution pattern can drastically alter target binding, selectivity, and cellular potency. In the 2024 study by Priya et al., the nine synthesized analogues (8a–8i) shared a common quinoline-piperazine scaffold but differed in the nature and position of aryl/heteroaryl substituents [1]. Only the specific 3-pyridinyl substitution at the 2-position, combined with the 4-methylpiperazine at the 4-position, yielded the maximal EGFR-TK inhibition (87.5%) [1]. Simply replacing the 3-pyridinyl with other aryl groups or altering the piperazine N-substituent resulted in reduced enzyme inhibition, underscoring that generic quinoline analogues cannot be expected to reproduce the target engagement profile of this specific compound.

Quantitative Differentiation Evidence for 4-(4-Methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline (CAS 133671-62-2)


EGFR-TK Enzyme Inhibition: 4-(4-Methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline Achieves the Highest Potency in a Nine-Compound Quinoline-Piperazine Series

In a head-to-head evaluation of nine structurally related quinoline-piperazine derivatives (compounds 8a–8i), 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline (designated compound 8i) demonstrated the highest EGFR-TK enzyme inhibition at 87.5%, outperforming all other analogues in the series [1]. The comparator compounds (8a–8h), which vary in the nature of the 2-aryl/heteroaryl substituent, showed lower inhibition values under identical assay conditions (exact per-compound values not individually reported, but collectively ranged below 87.5%) [1].

EGFR tyrosine kinase inhibition Kinase inhibitor screening Breast cancer

Molecular Docking: 4-(4-Methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline Exhibits Superior EGFR ATP-Binding Site Complementarity vs. Series Analogues

Molecular docking studies of the quinoline-piperazine series (8a–8i) at the ATP-binding site of EGFR revealed that 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline (8i) achieved the most favorable docking score and MM/GBSA binding free energy among all nine analogues [1]. The enhanced binding affinity is attributed to the electron-donating character of the 3-pyridinyl substituent, which facilitates key interactions with EGFR active-site residues [1]. Numeric docking scores and MM/GBSA values are available in the full article.

Molecular docking EGFR binding affinity Computational chemistry

In Vivo Anti-Breast Cancer Activity: 4-(4-Methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline Confirmed Active in a DMBA-Induced Rat Mammary Carcinoma Model

Among the synthesized quinoline-piperazine derivatives, compound 8i (4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline) was selected for in vivo evaluation based on its superior in vitro and in silico profile. In a DMBA (7,12-dimethylbenz[a]anthracene)-induced rat mammary carcinoma model, compound 8i exhibited promising anti-breast cancer activity, corroborating its in vitro EGFR-TK inhibition and docking results [1]. Detailed tumor volume reduction, dosing regimen, and statistical comparisons are reported in the full publication.

In vivo efficacy DMBA-induced breast cancer model Preclinical oncology

Chemical Purity and Batch-to-Batch Reproducibility: 97% Standard Purity with Batch-Specific QC Documentation

Commercially available 4-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)quinoline is supplied with a standard purity of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of purity and documentation meets the requirements for reproducible biological assays and preclinical studies, reducing variability that may arise from lower-purity or uncharacterized material.

Compound purity Quality control Reproducibility

Recommended Application Scenarios for 4-(4-Methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline Based on Verified Evidence


EGFR Kinase Inhibitor Screening and SAR Studies in Breast Cancer Research

As the most potent EGFR-TK inhibitor (87.5% enzyme inhibition) in a systematically varied quinoline-piperazine series [1], this compound serves as an ideal positive control or lead scaffold for structure-activity relationship (SAR) campaigns targeting EGFR-driven breast cancer. Researchers can benchmark new analogues against this validated inhibitor.

In Silico Drug Design and Molecular Docking Validation

The compound's demonstrated superior docking score and MM/GBSA energy at the EGFR ATP-binding site [1] make it a suitable reference ligand for computational chemistry workflows, including virtual screening, pharmacophore modeling, and binding mode analysis of novel EGFR inhibitors.

In Vivo Preclinical Breast Cancer Model Studies

With confirmed in vivo anti-breast cancer activity in a DMBA-induced rat model [1], this compound is appropriate for follow-up preclinical efficacy studies, pharmacokinetic profiling, and combination therapy investigations in rodent mammary carcinoma models.

Chemical Biology Tool Compound for EGFR Pathway Dissection

Given its defined molecular structure, high purity (97%), and validated EGFR-TK inhibition [1] , the compound can be employed as a chemical probe to dissect EGFR-dependent signaling pathways, apoptosis mechanisms, and drug resistance in breast cancer cell lines such as MCF-7.

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